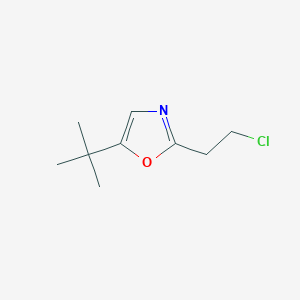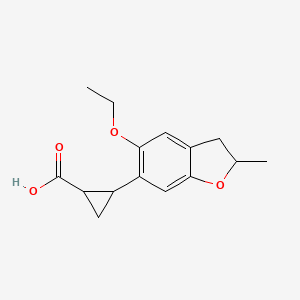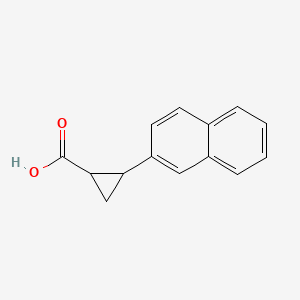
rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans (RCCA) is a cyclopropane derivative of naphthalene, a naturally occurring aromatic compound. RCCA is a chiral molecule, with two stereoisomers, 1R,2R-RCCA and 1S,2S-RCCA, both of which have been studied for their potential applications in organic synthesis and medicinal chemistry. RCCA has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential as a therapeutic agent for the treatment of a number of diseases.
Scientific Research Applications
Rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. In particular, this compound has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals. It has also been studied for its potential as a therapeutic agent for the treatment of a number of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The exact mechanism of action of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By blocking the action of COX-2, this compound may be able to reduce inflammation and pain. This compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In in vitro studies, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. In addition, this compound has been shown to have antioxidant activity, scavenging free radicals and reducing oxidative stress. In animal studies, this compound has been shown to reduce inflammation and pain, and to have anti-tumor and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans in laboratory experiments offers a number of advantages, including its availability in a variety of forms, its low cost, and its ability to be synthesized in a variety of ways. However, there are also some limitations to its use. For example, this compound is a chiral molecule, and the stereoisomer used in experiments can have a significant impact on the results. In addition, this compound is a relatively new compound, and its exact mechanism of action is not yet fully understood.
Future Directions
Given the potential of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans as a therapeutic agent, there are a number of future directions that could be explored. These include further studies to elucidate the exact mechanism of action of this compound, as well as further studies to investigate its potential applications in the treatment of various diseases. In addition, further studies could be conducted to investigate the potential of this compound as an antioxidant, as well as its potential applications in organic synthesis. Finally, further studies could be conducted to investigate the potential of this compound to interact with other drugs, as well as its potential side effects.
Synthesis Methods
Rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans can be synthesized by a variety of methods, including the reaction of naphthalene with ethyl chloroformate in the presence of a base, such as sodium hydroxide, to form the ethyl ester of this compound, followed by hydrolysis to form the free acid. Alternatively, this compound can be synthesized from the reaction of naphthalene with ethyl chloroformate in the presence of a base, such as sodium hydroxide, followed by treatment with aqueous hydrochloric acid to form the chloride salt of this compound, which can be converted to the free acid by treatment with aqueous sodium hydroxide.
properties
IUPAC Name |
2-naphthalen-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIYLUVAEOWOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134198-15-5 |
Source


|
| Record name | rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)
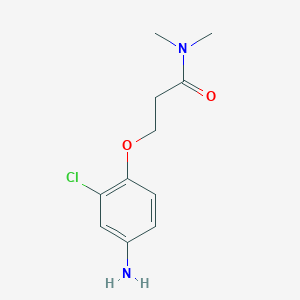
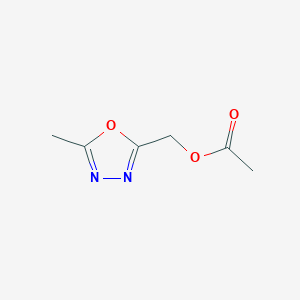
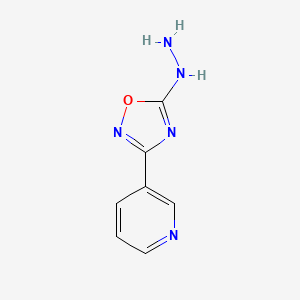
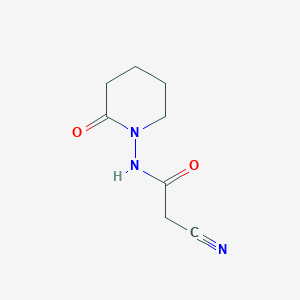
![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)
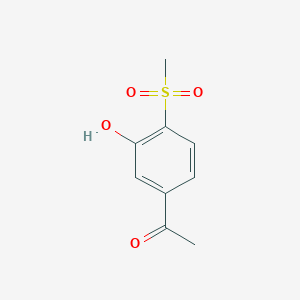

![6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6144287.png)
![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)
